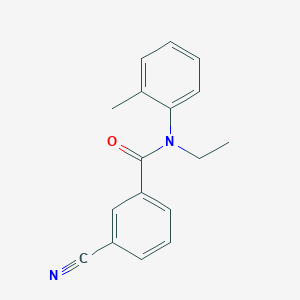

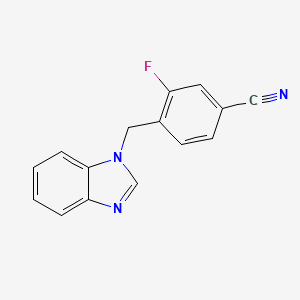

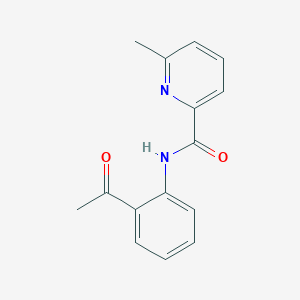

N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was initially developed as a treatment for kidney and liver cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in cell proliferation and angiogenesis. It has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

Sorafenib exerts its anticancer activity by inhibiting several kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway, as well as receptor tyrosine kinases such as VEGFR, PDGFR, and c-Kit, which are involved in angiogenesis and tumor growth. Sorafenib also inhibits the activity of the protein kinase C (PKC) pathway, which is involved in cell survival and proliferation.

Biochemical and Physiological Effects:

Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and tumor growth. Sorafenib has also been shown to modulate the immune system, by inhibiting the activity of regulatory T cells and myeloid-derived suppressor cells. Sorafenib has been shown to have a favorable safety profile, with most adverse effects being manageable.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages as a research tool, including its specificity for multiple kinases, its ability to inhibit angiogenesis, and its favorable safety profile. However, Sorafenib also has limitations, including its potential off-target effects, its variable potency across different cancer cell lines, and its potential to induce drug resistance.

Future Directions

There are several future directions for research on Sorafenib, including:

1. Investigating the potential use of Sorafenib in combination with other drugs or therapies, such as immunotherapy or radiotherapy, to enhance its anticancer activity.

2. Identifying biomarkers that could predict response to Sorafenib, to better select patients who would benefit from treatment.

3. Developing new Sorafenib derivatives with improved potency and specificity for target kinases.

4. Investigating the potential use of Sorafenib for the treatment of other types of cancer, such as breast, lung, or thyroid cancer.

5. Investigating the potential use of Sorafenib in combination with other drugs or therapies for non-cancer indications, such as inflammatory diseases or fibrosis.

In conclusion, Sorafenib is a promising anticancer drug that has shown efficacy in the treatment of kidney and liver cancer. Sorafenib exerts its anticancer activity by inhibiting multiple kinases involved in cell proliferation and angiogenesis. Sorafenib has several advantages as a research tool, including its specificity for multiple kinases and its favorable safety profile. However, Sorafenib also has limitations, including its potential off-target effects and its variable potency across different cancer cell lines. Future research directions for Sorafenib include investigating its potential use in combination with other drugs or therapies, identifying biomarkers that could predict response to treatment, and developing new Sorafenib derivatives with improved potency and specificity.

Synthesis Methods

The synthesis of Sorafenib involves several steps, starting from the reaction of 4-bromo-2-fluoroaniline with 3-methylbenzenesulfonyl chloride to form N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide. The resulting compound is then subjected to a series of reactions, including oxidation, cyclization, and acylation, to produce Sorafenib. The synthesis of Sorafenib is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Sorafenib has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In addition to its approved indications for kidney and liver cancer, Sorafenib has shown promising results in the treatment of other types of cancer, including thyroid, lung, and breast cancer. Sorafenib has also been investigated for its potential use in combination with other drugs or therapies, such as immunotherapy and radiotherapy.

properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO2S/c1-9-3-2-4-11(7-9)19(17,18)16-13-6-5-10(14)8-12(13)15/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHPQZHSIKFOTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)

![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)

![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)

![6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)